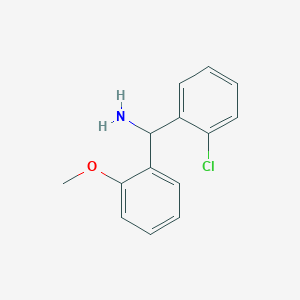

(2-Chlorophenyl)(2-methoxyphenyl)methanamine

Übersicht

Beschreibung

“(2-Chlorophenyl)(2-methoxyphenyl)methanamine” is a useful research compound. Its molecular formula is C14H14ClNO .

Synthesis Analysis

The synthesis of this compound has been done in five steps . The cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate gave the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of the compound .Molecular Structure Analysis

The molecular weight of “(2-Chlorophenyl)(2-methoxyphenyl)methanamine” is 247.72 g/mol . The InChI code is 1S/C14H14ClNO/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9,14H,16H2,1H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(2-Chlorophenyl)(2-methoxyphenyl)methanamine” include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, dehydration, oxidation, imination, and rearrangement .Physical And Chemical Properties Analysis

“(2-Chlorophenyl)(2-methoxyphenyl)methanamine” is a powder that is stored at room temperature . .Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Properties for Optical Devices

Research conducted by Mostaghni, Shafiekhani, and Madadi Mahani (2022) focused on the synthesis and characterization of a compound with high nonlinear optical properties, suggesting its suitability for applications in optical devices. The study highlighted the compound's significant dipole moment and hyperpolarizability, making it a promising candidate for nonlinear optics studies and optical device fabrication (Mostaghni, Shafiekhani, & Madadi Mahani, 2022).

Environmental Biodegradation

Yim et al. (2008) investigated the reductive dechlorination of methoxychlor and DDT by the human intestinal bacterium Eubacterium limosum under anaerobic conditions. This study highlights the potential of certain microbial species in the human gut to participate in the biodegradation of environmentally persistent organic pollutants, suggesting pathways for their detoxification and removal from the environment (Yim et al., 2008).

Molecular Structure and Chemical Analysis

El Glaoui et al. (2010) described the synthesis and characterization of a compound formed via the condensation of (2-methoxyphenyl)methanamine, emphasizing its potential in various chemical analyses and research applications due to its unique molecular structure and hydrogen bonding patterns (El Glaoui et al., 2010).

Safety and Hazards

Wirkmechanismus

Target of Action

Related compounds have been found to target enzymes such as carm1 and phosphoethanolamine methyltransferase . These enzymes play crucial roles in various cellular processes, including gene expression and lipid metabolism, respectively.

Mode of Action

For instance, methenamine, a related compound, exhibits antibacterial activity upon ingestion .

Biochemical Pathways

Related compounds have been found to affect pathways such as the geosmin biosynthetic pathway and the catabolism of 2C4NP .

Pharmacokinetics

The compound is known to be a powder at room temperature , which suggests that it could be administered orally or intravenously. The compound’s bioavailability, half-life, and excretion rates remain to be determined.

Result of Action

Based on the known targets of related compounds, it can be inferred that the compound may influence gene expression and lipid metabolism .

Eigenschaften

IUPAC Name |

(2-chlorophenyl)-(2-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9,14H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVAOCNJPROCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C2=CC=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine](/img/structure/B1455749.png)

![methyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B1455762.png)

![2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1455765.png)